1-Chloro-5-nitrophthalazine

Description

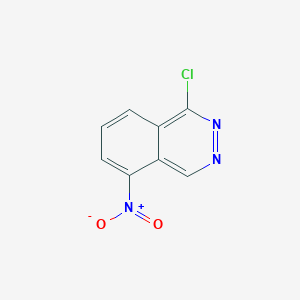

1-Chloro-5-nitrophthalazine is an organic compound with the molecular formula C8H4ClN3O2 It is a derivative of phthalazine, characterized by the presence of a chlorine atom at the first position and a nitro group at the fifth position on the phthalazine ring

Properties

Molecular Formula |

C8H4ClN3O2 |

|---|---|

Molecular Weight |

209.59 g/mol |

IUPAC Name |

1-chloro-5-nitrophthalazine |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H |

InChI Key |

BJBGVSVHZLIDHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-nitrophthalazine can be synthesized through several methods. One common approach involves the nitration of 1-chlorophthalazine. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-nitrophthalazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Major Products:

Reduction: 1-Chloro-5-aminophthalazine.

Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-5-nitrophthalazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-5-nitrophthalazine depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-4-nitrophthalazine: Similar structure but with the nitro group at the fourth position.

1-Chloro-6-nitrophthalazine: Nitro group at the sixth position.

1-Bromo-5-nitrophthalazine: Bromine atom instead of chlorine.

Uniqueness: 1-Chloro-5-nitrophthalazine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups on the phthalazine ring makes it a versatile intermediate for further chemical modifications.

Biological Activity

1-Chloro-5-nitrophthalazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5ClN2O2 and is characterized by the presence of both a chlorine and a nitro group attached to a phthalazine ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antiparasitic properties, cytotoxicity, and potential therapeutic applications.

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit notable activity against protozoan parasites such as Leishmania and Trypanosoma cruzi. For instance, studies have synthesized various derivatives that show improved efficacy compared to traditional treatments like Benznidazole and Glucantime. These compounds often operate through mechanisms involving inhibition of essential enzymes like Fe-SOD (iron superoxide dismutase), which are crucial for the survival of these parasites .

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It potentially inhibits key enzymes involved in parasite metabolism.

- Cellular Uptake : The compound's ability to penetrate cellular membranes can enhance its efficacy against intracellular forms of parasites.

- Reactive Oxygen Species (ROS) Generation : Similar nitro-containing compounds have been shown to induce oxidative stress in target cells, leading to cell death.

Case Studies

- In Vitro Studies on Leishmaniasis :

- Cytotoxicity Assessments :

Table 1: Biological Activity Summary of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.